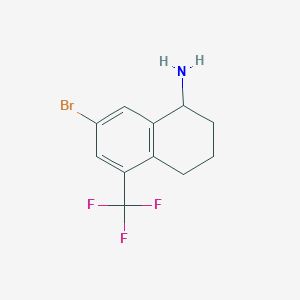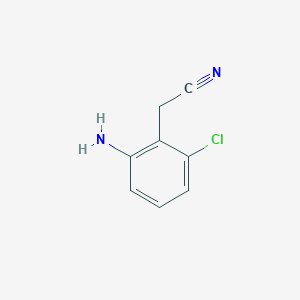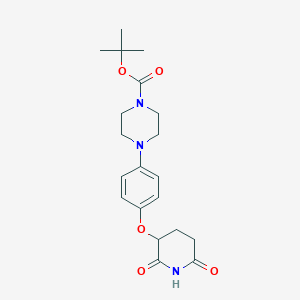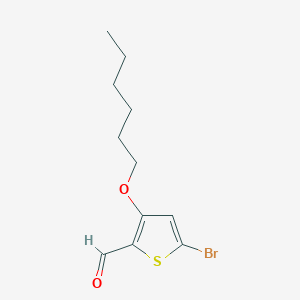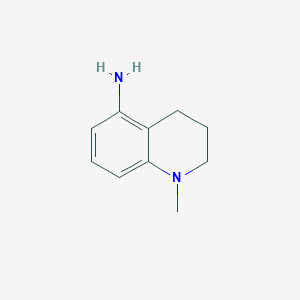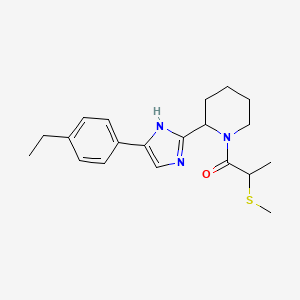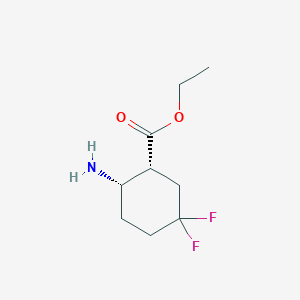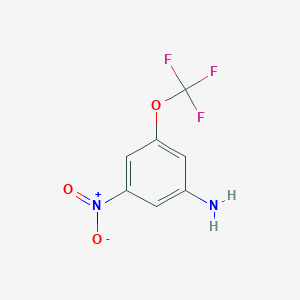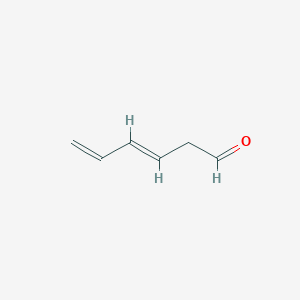
(E)-Hexa-3,5-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Hexa-3,5-dienal is an organic compound belonging to the class of aldehydes. It is characterized by its distinct structure, which includes a six-carbon chain with two conjugated double bonds and an aldehyde functional group at one end. This compound is known for its unique aroma and is often found in various natural sources, including essential oils and certain fruits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Hexa-3,5-dienal can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with crotonaldehyde, followed by selective hydrogenation to yield the desired product. The reaction conditions typically include the use of a base catalyst, such as sodium hydroxide, and controlled temperature settings to ensure the formation of the (E)-isomer.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic oxidation of hexadiene. This process involves the use of metal catalysts, such as palladium or platinum, under specific temperature and pressure conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: (E)-Hexa-3,5-dienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexa-3,5-dienoic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to hexa-3,5-dienol using reducing agents such as sodium borohydride.
Addition Reactions: It can participate in addition reactions with nucleophiles, such as the addition of hydrogen cyanide to form cyanohydrins.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Addition Reactions: Hydrogen cyanide in the presence of a base catalyst.
Major Products Formed:
Oxidation: Hexa-3,5-dienoic acid.
Reduction: Hexa-3,5-dienol.
Addition Reactions: Cyanohydrins.
Aplicaciones Científicas De Investigación
(E)-Hexa-3,5-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Research is ongoing to explore its antimicrobial properties and potential therapeutic applications.
Industry: It is used in the flavor and fragrance industry due to its unique aroma and in the production of certain polymers and resins.
Mecanismo De Acción
The mechanism of action of (E)-Hexa-3,5-dienal involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s ability to form adducts with cellular components is a key aspect of its biological activity.
Comparación Con Compuestos Similares
(E)-Hexa-3,5-dienal can be compared with other similar compounds, such as:
Hexanal: A six-carbon aldehyde with no double bonds, known for its grassy aroma.
Hexa-2,4-dienal: A similar compound with double bonds at different positions, exhibiting different reactivity and aroma.
Hexa-3,5-dienol: The alcohol counterpart of this compound, with different chemical properties and applications.
The uniqueness of this compound lies in its specific double bond configuration and its aldehyde functional group, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H8O |
|---|---|
Peso molecular |
96.13 g/mol |
Nombre IUPAC |
(3E)-hexa-3,5-dienal |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-4,6H,1,5H2/b4-3+ |
Clave InChI |
GDUZWSJMBFTHOC-ONEGZZNKSA-N |
SMILES isomérico |
C=C/C=C/CC=O |
SMILES canónico |
C=CC=CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


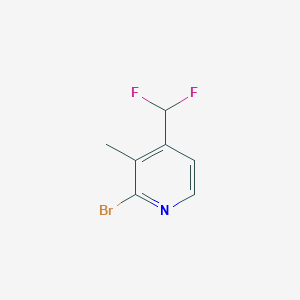
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
